molecular formula C9H14N2O B13345364 4-Amino-2-((ethylamino)methyl)phenol

4-Amino-2-((ethylamino)methyl)phenol

Cat. No.: B13345364
M. Wt: 166.22 g/mol
InChI Key: CHECSLQUJPKGOB-UHFFFAOYSA-N
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Description

Historical Development and Initial Research Interests Pertaining to Aminomethylphenols

The academic journey into compounds like 4-Amino-2-((ethylamino)methyl)phenol is deeply rooted in the development of the Mannich reaction. First documented by Carl Mannich in 1912, this organic reaction is a cornerstone for the synthesis of β-amino-carbonyl compounds, known as Mannich bases. organic-chemistry.orgwikipedia.orgmdpi.com The reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it has been adapted for phenols as well. mdpi.com

The essence of the Mannich reaction is the condensation of three components: an amine (primary or secondary), an aldehyde (often formaldehyde), and a compound containing an active hydrogen atom. mdpi.comoarjbp.com In the case of aminomethylphenols, the phenol (B47542) itself provides the active hydrogen. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. wikipedia.org This versatile, one-pot, three-component reaction provided chemists with a straightforward method to synthesize a vast library of aminomethylated phenols with diverse substituents. oarjbp.comresearchgate.net

Initial research interest in these compounds was propelled by their simple synthesis and the wide applicability of the resulting Mannich bases as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. organic-chemistry.orgoarjbp.com The ability to easily introduce an aminomethyl group onto a phenol ring opened new avenues for creating molecules with tailored properties.

Significance of the Phenolic and Amine Functionalities in Contemporary Chemical Research

The phenolic and amine functionalities are pivotal in modern chemical and pharmaceutical research due to their unique chemical properties and their prevalence in biologically active molecules. reachemchemicals.comresearchgate.netacs.org

The phenolic hydroxyl (-OH) group is a key structural motif in a multitude of pharmaceutical agents and natural products. acs.org Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets like enzymes and receptors. reachemchemicals.com For instance, the phenolic hydroxyl group in morphine is crucial for its analgesic activity by facilitating interactions with opioid receptors. reachemchemicals.com Furthermore, phenols are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.netijhmr.com

The amine (-NH2 and -NH-) functionalities are also fundamental in medicinal chemistry. As bases, they can be protonated at physiological pH, which influences a molecule's solubility, membrane permeability, and ability to form ionic bonds with biological targets. The presence of primary, secondary, or tertiary amines within a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic profile. slideshare.net

The combination of both a phenolic hydroxyl group and two amine groups in this compound makes it a molecule with high potential for forming multiple interactions with biological macromolecules.

Functional GroupKey Properties in Chemical Research
Phenolic Hydroxyl (-OH) Hydrogen bond donor/acceptor, antioxidant (free radical scavenger), acidic proton source, key for receptor binding. reachemchemicals.comresearchgate.net
Primary Aromatic Amine (-NH2) Basic, nucleophilic, hydrogen bond donor, can be protonated to form salts, improving solubility. slideshare.net
Secondary Aliphatic Amine (-NH-) Basic, nucleophilic, hydrogen bond donor/acceptor, less basic than aliphatic primary amines but still significant. slideshare.net

Overview of Key Research Domains and Methodological Approaches for this compound

While specific research on this compound is not extensively documented in mainstream literature, its structural features suggest several key domains of investigation, drawing parallels from studies on similar aminophenol derivatives. nih.govmdpi.com

Key Research Domains:

Synthetic Chemistry: The compound serves as a model for exploring and optimizing Mannich-type reactions. Researchers may investigate different catalysts, solvent systems (including solvent-free conditions), and reaction conditions (like microwave irradiation) to improve synthesis efficiency and yield. oarjbp.com

Medicinal Chemistry: Given the biological relevance of the phenol and amine groups, a primary research domain is the evaluation of its potential biological activities. Studies on other 4-aminophenol (B1666318) derivatives have explored antimicrobial and antidiabetic properties. nih.govmdpi.com The structure also bears resemblance to scaffolds found in psychoactive substances, suggesting potential investigation in neuroscience. researchgate.netresearcher.lifenih.govnih.gov

Coordination Chemistry: The presence of multiple heteroatoms (oxygen and nitrogen) makes the compound a potential chelating agent or ligand for forming metal complexes. researchgate.net Such complexes are often studied for their catalytic or biological properties.

Polymer Science: Aminophenols can be used as monomers for the synthesis of functional polymers. These polymers may exhibit interesting properties such as electrical conductivity or redox activity, making them suitable for applications in materials science. researchgate.net

Methodological Approaches: The academic study of this compound employs a standard set of modern chemical research techniques.

Methodological ApproachPurpose in Research
Synthesis Primarily via the Mannich reaction, condensing 4-aminophenol, formaldehyde (B43269), and ethylamine (B1201723). mdpi.comoarjbp.comresearchgate.net
Spectroscopic Characterization NMR Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. researchgate.net
FT-IR Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C-N, aromatic C=C). mdpi.com
Chromatography & Mass Spectrometry GC-MS / LC-MS: To determine the purity of the synthesized compound and confirm its molecular weight. researchgate.net
Biological Assays In vitro screening for activities such as antimicrobial, antioxidant, or enzyme inhibition to assess potential therapeutic applications. nih.govmdpi.com
Computational Modeling Molecular Docking: To predict how the compound might bind to a specific biological target, guiding further experimental work. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(ethylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHECSLQUJPKGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Amino 2 Ethylamino Methyl Phenol and Its Derivatives

Direct Synthetic Routes to 4-Amino-2-((ethylamino)methyl)phenol

Direct synthesis aims to construct the target molecule from basic precursors in a minimal number of steps. Key strategies involve forming the ortho-aminomethyl group on a phenol (B47542) or aminophenol backbone.

Mannich-type Condensation Reactions in Aminomethylphenol Synthesis

The Mannich reaction is a powerful and versatile three-component condensation reaction for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of phenol chemistry, it involves the reaction of a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield an aminomethylated phenol. wikipedia.orgnih.govnih.gov The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and attacks the electron-rich ortho position of the phenoxide ion. wikipedia.org

For the synthesis of this compound, a direct Mannich reaction could be envisioned starting from 4-aminophenol (B1666318), formaldehyde, and ethylamine (B1201723). The hydroxyl group of the phenol activates the ortho position for electrophilic substitution by the Eschenmoser salt-like intermediate formed in situ.

A general scheme for this reaction is as follows:

Reactants: 4-Aminophenol, Formaldehyde, Ethylamine

Product: this compound

The primary challenge in this direct approach is controlling selectivity, as the 4-amino group can also react with formaldehyde and participate in the condensation, potentially leading to a mixture of products or polymerization. researchgate.net Research on the Mannich reaction of phenols with various amines and formaldehyde has demonstrated a preference for ortho-aminomethylation, particularly under controlled conditions. nih.govresearchgate.net

Phenol SubstrateAmineAldehydeCatalyst/SolventProductYield (%)
PhenolDiethylamineFormaldehydeEthanol (B145695)2-((Diethylamino)methyl)phenol-
2-NaphtholVarious AminesFormaldehydeEthanol1-((Alkylamino)methyl)naphthalen-2-olGood
3-PentadecylphenolDi-n-propylamineFormaldehydeaq. Ethanol (Basic)Aminomethylated Product-

C-H Functionalization Strategies for Phenol Aminomethylation

Modern synthetic chemistry has seen the rise of direct C-H functionalization as an atom-economical method for forming C-C and C-N bonds. nih.gov These strategies bypass the need for pre-functionalized substrates and can offer high regioselectivity. For the synthesis of this compound, ortho-C-H aminomethylation of a 4-substituted phenol is a highly attractive approach.

Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been successfully employed for the ortho-aminomethylation of phenols. nih.govnih.govacs.org In one such method, a Cu(II) catalyst facilitates the reaction between a phenol and an aniline (B41778) derivative, leading to the formation of a C(sp²)–C(sp³) bond at the ortho position. nih.gov This approach often utilizes an oxidant to facilitate the catalytic cycle. While many examples use N,N-dialkylanilines, the principle can be extended to other amine sources.

Another strategy involves the use of potassium aminomethyltrifluoroborates as the aminomethylating agent in a Cu(II)-catalyzed reaction. This method demonstrates high ortho-selectivity, which is rationalized by a proposed single-electron transfer radical coupling mechanism involving a six-membered transition state. nih.govacs.org Applying this to a protected 4-aminophenol could provide a direct route to the desired substitution pattern.

Phenol SubstrateCoupling PartnerCatalyst SystemConditionsSelectivityYield (%)
Various PhenolsN,N-DimethylanilinesCu(OAc)₂ / O₂Toluene, 80 °COrtho40-88
Various PhenolsPotassium aminomethyltrifluoroboratesCu(OAc)₂ / K₂S₂O₈H₂O/DCE, 60 °COrtho55-98
N-protected p-aminophenolsArylaminesCu(OTf)₂ / Ti(OⁱPr)₄Toluene, RT, AirC2-amination41-92 rsc.orgrsc.org

Reductive Amination and Nitro Group Reduction Pathways

A multi-step, yet highly reliable, pathway involves the combination of nitro group reduction and reductive amination. This strategic sequence allows for the introduction of the two different nitrogen-containing functional groups in separate, high-yielding steps, thus avoiding many of the selectivity issues associated with direct multicomponent reactions.

A plausible synthetic route would begin with 4-nitrophenol. The first step would be the introduction of a carbonyl group at the ortho-position (ortho-formylation), yielding 2-hydroxy-5-nitrobenzaldehyde. This intermediate can then undergo reductive amination with ethylamine. masterorganicchemistry.comorganic-chemistry.org In this reaction, the amine and aldehyde condense to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.commdpi.com

The final step is the reduction of the nitro group to the primary amine. This is a standard transformation that can be achieved with high efficiency using various methods, such as catalytic hydrogenation with Pd/C or reduction with metals like iron, tin, or zinc in acidic media. rsc.orgmdpi.com This sequence ensures the unambiguous placement of both the 4-amino and the 2-((ethylamino)methyl) groups.

Synthetic Sequence:

Ortho-formylation: 4-Nitrophenol → 2-Hydroxy-5-nitrobenzaldehyde

Reductive Amination: 2-Hydroxy-5-nitrobenzaldehyde + Ethylamine → 2-((Ethylamino)methyl)-4-nitrophenol

Nitro Reduction: 2-((Ethylamino)methyl)-4-nitrophenol → this compound

Reaction StepSubstrateReagentsKey Features
Nitro Reduction4-NitrophenolH₂, Pd/C catalystHigh yield, clean conversion to 4-aminophenol.
Nitro Reduction4-NitrophenolSnCl₂, HClClassic method for aromatic nitro group reduction.
Reductive AminationAldehyde/Ketone + AmineNaBH₃CN or NaBH(OAc)₃Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Reductive Amination3-Hydroxy-4-methoxybenzaldehyde + AnilineNaBH₄Forms Schiff base, followed by reduction. mdpi.com

Electrochemical Synthesis Methods for Aminophenol Derivatives

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods, operating under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.gov The synthesis of aminophenol derivatives can be approached electrochemically through several strategies.

One potential pathway involves the electrochemical reduction of a suitable precursor. For instance, the nitro group of 2-((ethylamino)methyl)-4-nitrophenol could be selectively reduced to an amino group at a controlled potential. This method can offer high chemoselectivity, leaving other functional groups intact.

Alternatively, electrochemical oxidation can be used to generate reactive intermediates for C-N bond formation. The electrochemical oxidation of catechol in the presence of an amine has been shown to result in a 1,4-Michael addition reaction, forming a new C-N bond and yielding a substituted aminophenol derivative. researchgate.netresearcher.life A similar strategy could be envisioned where an electrochemically generated quinone-like intermediate from a 4-aminophenol precursor reacts with an appropriate nucleophile to build the desired structure. While a direct electrochemical synthesis of this compound has not been extensively detailed, the principles of electrosynthesis provide a framework for developing novel, sustainable routes. nih.gov

MethodPrecursor TypeReaction PrinciplePotential Product
Cathodic ReductionNitro-substituted phenolControlled potential reduction of NO₂ to NH₂Aminophenol derivative
Anodic OxidationCatechol + AmineGeneration of o-quinone, followed by Michael additionC-N coupled product researchgate.netresearcher.life
Anodic DecarboxylationN-acetylamino malonic acid derivativesHofer–Moest reaction to form C-O bondsUnnatural amino acids nih.gov

Selective Functionalization and Derivatization Strategies

The synthesis of complex molecules often relies on the selective modification of a common intermediate. Aminophenols are trifunctional compounds (possessing phenolic hydroxyl, amino, and aromatic ring functionalities), and achieving regioselectivity in their reactions is a significant synthetic challenge. umich.edu

Regioselective Amination and Alkylation of Phenolic and Amine Centers

When derivatizing an aminophenol, direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,N-dialkylated products. umich.edu To achieve selectivity, protection-deprotection strategies are commonly employed.

For selective O-alkylation, the more nucleophilic amino group is typically protected first. For example, the amino group of an aminophenol can be condensed with benzaldehyde (B42025) to form an imine (Schiff base). umich.eduresearchgate.net This protects the nitrogen, allowing the subsequent alkylation to occur exclusively at the phenolic oxygen. The protecting group can then be removed by hydrolysis under acidic conditions to reveal the free amine. umich.eduresearchgate.net

Conversely, for selective N-alkylation, a one-pot reaction involving condensation with an aldehyde followed by reduction with an agent like sodium borohydride is effective. umich.eduresearchgate.net This process is a form of reductive amination that selectively functionalizes the amino group while leaving the phenolic hydroxyl untouched. This strategy could be applied to introduce the ethyl group onto a precursor like 4-amino-2-(aminomethyl)phenol. The choice of solvent, base, and alkylating agent can also influence the N- vs. O-alkylation ratio in direct, unprotected reactions, although mixtures are common. nih.gov

Desired ReactionSubstrateStrategyReagentsProductYield (%)
Selective O-Alkylationp-Aminophenol1. NH₂ protection2. O-alkylation3. Deprotection1. Benzaldehyde2. Alkyl halide, K₂CO₃3. HClp-Alkoxyaniline71-96 umich.edu
Selective N-Alkylationp-AminophenolReductive AminationAldehyde, NaBH₄N-Alkyl-p-aminophenol89-98 umich.edu

Strategic Incorporation of Diverse Alkylamino Moieties

The strategic incorporation of various alkylamino groups at the ortho-position of 4-aminophenol is readily achievable through the judicious selection of the amine component in the Mannich reaction. This reaction's flexibility allows for the synthesis of a diverse library of derivatives with varying steric and electronic properties, which can be crucial for tuning the molecule's biological activity or material characteristics.

The general synthetic scheme involves the reaction of 4-aminophenol with formaldehyde and a selected primary or secondary amine (R¹R²NH), as depicted below:

Figure 1: General Mannich Reaction for the Synthesis of 4-Amino-2-((alkylamino)methyl)phenol Derivatives.

The selection of the amine component is critical for introducing the desired alkylamino moiety. A wide array of primary and secondary amines can be employed, leading to a corresponding variety of N-substituted derivatives. For the synthesis of the parent compound, this compound, ethylamine is used as the amine reactant.

Table 1: Examples of Diverse Alkylamino Moieties Incorporated via the Mannich Reaction

Amine ReactantResulting Alkylamino MoietyDerivative Name
Ethylamine-CH₂-NH-CH₂CH₃This compound
Diethylamine-CH₂-N(CH₂CH₃)₂4-Amino-2-((diethylamino)methyl)phenol
Methylamine-CH₂-NH-CH₃4-Amino-2-((methylamino)methyl)phenol
Dimethylamine-CH₂-N(CH₃)₂4-Amino-2-((dimethylamino)methyl)phenol
Isopropylamine-CH₂-NH-CH(CH₃)₂4-Amino-2-((isopropylamino)methyl)phenol
Pyrrolidine-CH₂-N(CH₂)₄4-Amino-2-(pyrrolidin-1-ylmethyl)phenol
Morpholine-CH₂-N(CH₂)₄O4-Amino-2-(morpholinomethyl)phenol

This table is illustrative and based on the general reactivity of phenols in the Mannich reaction.

Research has shown that the reaction conditions can be optimized to achieve high yields and selectivity. For instance, studies on related phenolic compounds have demonstrated that the reaction can proceed efficiently in various solvents, including ethanol and even water, often under mild temperature conditions. The versatility of the Mannich reaction is a cornerstone in the strategic development of libraries of aminomethylated phenols for various applications.

Green Chemistry Principles in the Synthesis of Aminomethylphenols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminomethylphenols to develop more environmentally benign and sustainable processes. Key areas of focus include the use of alternative reaction media and the reduction or elimination of catalysts.

The development of solvent-free and aqueous-based synthetic methods for the Mannich reaction represents a significant advancement in the green synthesis of aminomethylphenols. These approaches minimize the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution.

Solvent-Free Synthesis: Solvent-free Mannich reactions have been successfully developed for various phenols. tandfonline.comtandfonline.com This approach typically involves the direct mixing of the phenol, formaldehyde (or its solid equivalent, paraformaldehyde), and the amine, followed by heating. The absence of a solvent can lead to higher reaction concentrations, potentially faster reaction rates, and simplified work-up procedures, as the product may precipitate directly from the reaction mixture upon cooling. Research on catechols and para-substituted phenols has demonstrated the feasibility of achieving selective aminomethylation under solvent-free conditions, often with good yields. tandfonline.comtandfonline.com

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Mannich reaction of phenols can be effectively carried out in an aqueous medium. In some cases, the use of water can even enhance the reaction rate and selectivity due to hydrophobic effects. An iodine-catalyzed ortho-aminomethylation of phenols in aqueous media has been reported, showcasing a transition-metal-free approach to C-H functionalization. rsc.orgrsc.org This method broadens the scope of applicable substrates and is suitable for late-stage functionalization of complex molecules containing phenolic structures. rsc.orgrsc.org

Table 2: Comparison of Reaction Conditions for Green Synthesis of Aminomethylphenols

ApproachTypical ConditionsAdvantages
Solvent-Free Neat mixture of reactants, heatingReduced waste, no solvent cost/disposal, potentially faster reactions
Aqueous Medium Reactants in water, often with a catalystEnvironmentally benign, improved safety, potential for rate enhancement

Efforts have also been directed towards developing catalyst-free Mannich reactions, further enhancing the green credentials of the synthesis. In many instances, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion without the need for an external catalyst, particularly under solvent-free conditions. tandfonline.com

When a catalyst is necessary, the focus is on employing environmentally benign and recoverable catalysts. For example, some protocols utilize Brønsted acids or bases, which are often less toxic than heavy metal catalysts. The development of heterogeneous catalysts is also a key area of research, as these can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. peerj.com One-pot multicomponent reactions performed under solvent-free conditions using heterogeneous catalysts exemplify an environmentally friendly approach to synthesizing β-nitroamines, a related class of compounds formed via a Mannich-type reaction. peerj.com

Stereochemical Control in the Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the benzylic carbon of the aminomethyl group, is a topic of interest, particularly for pharmaceutical applications. While specific literature on the asymmetric synthesis of this exact compound is limited, the general principles of stereoselective synthesis can be applied.

If a substituted aldehyde other than formaldehyde is used in the Mannich reaction, a chiral center is generated. Achieving stereochemical control in such reactions can be approached through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the phenol to direct the approach of the third component, leading to a diastereoselective reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product. wikipedia.org

Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. wikipedia.orgchiralpedia.com Asymmetric Mannich reactions catalyzed by proline and its derivatives have been extensively studied and could be applicable. wikipedia.org

Chiral Pool Synthesis: Starting from a readily available chiral starting material, such as a chiral amino acid, can be a straightforward way to introduce stereochemistry into the final molecule. wikipedia.org

The development of a stereoselective synthesis for chiral analogs of this compound would likely involve a catalyzed, three-component asymmetric Mannich reaction. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity.

Table 3: Potential Strategies for Stereochemical Control

StrategyDescriptionKey Considerations
Chiral Auxiliary A chiral moiety is temporarily attached to a reactant to induce diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalyst A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer.Catalyst efficiency and recyclability are important factors.
Chiral Pool Synthesis Utilizes a readily available chiral molecule as a starting material.The chirality of the final product is dependent on the starting material.

Further research is required to explore the applicability of these methods to the specific synthesis of chiral derivatives of this compound.

Reactivity Profiles and Mechanistic Investigations of 4 Amino 2 Ethylamino Methyl Phenol

Electrophilic Aromatic Substitution Dynamics of the Phenol (B47542) Ring

The phenol ring of 4-Amino-2-((ethylamino)methyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and primary amino (-NH₂) groups. Both are powerful ortho-, para-directing activators, significantly increasing the electron density of the aromatic ring through resonance. quora.comlibretexts.org The ethylaminomethyl group [-CH₂NH(CH₂CH₃)] also contributes to this activation, albeit to a lesser extent, through induction.

The directing effects of these groups converge to influence the position of incoming electrophiles. The existing substituents occupy positions 1 (hydroxyl), 4 (amino), and 2 (ethylaminomethyl). Consequently, electrophilic attack is sterically and electronically directed towards the remaining unsubstituted positions: 3, 5, and 6.

Position 5: This position is para to the ethylaminomethyl group and ortho to the primary amino group. It is strongly activated by the amino group.

Position 3: This position is ortho to both the hydroxyl and primary amino groups, making it another highly activated site.

Position 6: This position is ortho to the hydroxyl group.

The precise outcome of an electrophilic substitution reaction (e.g., halogenation, nitration, sulfonation) would depend on the specific reaction conditions, the nature of the electrophile, and the steric hindrance imposed by the existing groups. suniv.ac.in Given the potent activating nature of the present substituents, reactions often proceed under mild conditions. However, the high reactivity can also lead to polysubstitution or oxidative side reactions if not carefully controlled. thestudentroom.co.uk

Nucleophilic Reactivity of the Amino and Ethylamino Groups

The presence of a primary aromatic amine and a secondary alkylamine endows this compound with significant nucleophilic character. The lone pair of electrons on each nitrogen atom can readily attack electrophilic centers. ncert.nic.in

Primary Amino Group (-NH₂): This group can participate in a wide range of nucleophilic reactions. It reacts with acid chlorides, anhydrides, and esters in acylation reactions to form amides. ncert.nic.in With aldehydes and ketones, it can form Schiff bases (imines). It also undergoes alkylation with alkyl halides, though this can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. libretexts.org

Secondary Ethylamino Group (-NHCH₂CH₃): The secondary amine is also a potent nucleophile. Generally, cyclic secondary amines are stronger nucleophiles than aliphatic ones, and steric hindrance around the nitrogen atom plays a crucial role in reactivity. researchgate.net Like the primary amine, it readily undergoes acylation and alkylation. The relative reactivity of the primary versus the secondary amine depends on several factors, including steric hindrance and the electronic environment. In many cases, the less hindered primary amine may react preferentially, but the secondary amine's reactivity remains significant.

The nucleophilicity of these groups can be modulated by pH. In acidic conditions, protonation of the amino groups leads to the formation of ammonium ions, which are non-nucleophilic. researchgate.net Conversely, in basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is also a strong nucleophile and can compete in reactions. researchgate.netthestudentroom.co.uk

Participation in Cyclization and Heterocycle Formation Reactions

The multifunctionality of this compound makes it an ideal substrate for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen. The ortho-disposition of the hydroxyl and the methylene-bridged amino group, along with the para-amino group, provides multiple sites for intramolecular cyclization reactions.

The core structure of this compound contains a 2-aminophenol (B121084) moiety, which is a classic precursor for the synthesis of benzoxazoles. nih.gov Benzoxazoles are formed by the condensation of a 2-aminophenol with a suitable one-carbon electrophile, such as a carboxylic acid, aldehyde, acyl chloride, or isonitrile, followed by intramolecular cyclization and dehydration. nih.govrsc.org

A general mechanism involves the initial formation of an intermediate, such as a Schiff base (from an aldehyde) or an amide (from a carboxylic acid derivative), via nucleophilic attack by the primary amino group at position 4 is not directly involved, rather the amino group at position 2 is key for this transformation. However, the subject molecule has the key functionalities in a different arrangement. The cyclization to a benzoxazole (B165842) would involve the hydroxyl group at position 1 and the amino group of the ethylaminomethyl substituent at position 2. This would proceed via an intramolecular nucleophilic attack of the hydroxyl oxygen onto an activated intermediate formed at the secondary amine.

Alternatively, and more classically, if the molecule were a derivative of 2-aminophenol (i.e., amino and hydroxyl groups are ortho), the reaction would proceed readily. For instance, reacting a generic 2-aminophenol with an aldehyde first involves the formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzoxazole ring. rsc.org A variety of catalysts, including metal catalysts (e.g., CuI, Co(II)), nanocatalysts, and acidic ionic liquids, have been developed to promote this transformation under milder conditions and with higher yields. rsc.orgacs.orgnih.govacs.org

Table 1: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols
Reactant 2Catalyst/ConditionsKey AdvantagesReference
AldehydesBrønsted acidic ionic liquid gel, 130 °CSolvent-free, reusable catalyst rsc.org
AldehydesFe₃O₄-supported Lewis acidic ionic liquid, 70 °C, sonicationGreen pathway, short reaction time rsc.org
AldehydesTiO₂–ZrO₂, 60 °CEnvironmentally friendly, high yield rsc.org
β-DiketonesBrønsted acid and CuITolerates various substituents acs.org
Tertiary AmidesTf₂O and 2-FluoropyridineMild conditions, versatile nih.gov
IsonitrilesCo(acac)₂, Aerobic OxidationAdditive-free acs.orgnih.gov

The molecule's structure allows for participation in other cyclization reactions. Oxidative cyclization, often mediated by hypervalent iodine reagents, is a powerful method for constructing complex polycyclic compounds from phenol derivatives. mdpi.comnih.gov This can involve intramolecular nucleophilic addition from a side-chain onto the aromatic ring, which is activated by the reagent. mdpi.com Palladium-catalyzed aerobic oxidative cyclization is another modern technique used to form various N-heterocycles. caltech.edumdpi.com

Redox Chemistry and Oxidative Transformations

The p-aminophenol core of the molecule is highly susceptible to oxidation. Electrochemical and chemical oxidation of p-aminophenol typically proceeds through a two-step, one-electron transfer process to ultimately form p-quinoneimine. ustc.edu.cnnih.gov The initial step is the formation of a radical cation intermediate. ustc.edu.cn This reactive species can then undergo further oxidation or participate in coupling reactions, often leading to the formation of dimers or polymers. ustc.edu.cnrsc.org

Enzymatic oxidation, for example by peroxidases, also proceeds via a one-electron oxidation mechanism, forming a p-aminophenoxy free radical. nih.gov These radicals are key intermediates in the formation of polymeric products. The presence of the additional amino groups and the alkyl substituent in this compound would influence the stability of the radical intermediates and the structure of the final oxidized products.

Table 2: Oxidative Transformations of p-Aminophenol
Oxidant/MethodKey IntermediatesMajor Product(s)Reference
Electrochemical OxidationRadical cation ((OHC₆H₄NH₂)⁺•)Quinoneimine, Dimers ustc.edu.cn
Potassium FerricyanideMonoimineNN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine rsc.org
Horseradish Peroxidasep-Aminophenoxy free radicalPolymeric products, Indophenol nih.gov

Detailed Mechanistic Pathways: Radical, Ionic, and Catalytic Cycles

The reactivity of this compound can be understood through several fundamental mechanistic pathways:

Ionic Pathways: Most of the nucleophilic and cyclization reactions proceed through ionic mechanisms. Electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). The nucleophilic reactions of the amino groups involve the direct attack of the nitrogen's lone pair on an electrophile, as seen in acylation and alkylation. ncert.nic.in The synthesis of benzoxazoles from 2-aminophenols is a classic example of an ionic cascade involving nucleophilic addition, intramolecular cyclization, and elimination/dehydration steps. nih.gov

Radical Pathways: The redox chemistry of the molecule is dominated by radical mechanisms. As discussed, one-electron oxidation of the p-aminophenol system generates radical cations or neutral free radicals. ustc.edu.cnnih.gov These highly reactive species can couple with each other, leading to dimers and polymers, or react with other molecules in the medium. rsc.org The autoxidation of p-aminophenol is also known to proceed via radical intermediates. nih.gov

Catalytic Cycles: Many of the transformations, especially in heterocycle synthesis, rely on catalytic cycles to enhance efficiency and selectivity.

Metal Catalysis: Transition metals like cobalt, copper, and palladium are widely used. For example, in the cobalt-catalyzed synthesis of 2-aminobenzoxazoles, the mechanism involves the coordination of 2-aminophenol to a Co(II) center, which enables the aerobic oxidation of the metal. acs.orgnih.gov This is followed by isonitrile insertion and reductive elimination to form the product and regenerate the catalyst. Palladium catalysts are effective in aerobic oxidative cyclizations. caltech.edumdpi.com

Acid/Base Catalysis: Brønsted or Lewis acids are frequently used to activate reactants. In benzoxazole synthesis, an acid can activate a carbonyl group towards nucleophilic attack by the amino group. acs.org Bases are used to deprotonate nucleophiles, enhancing their reactivity, or to neutralize acidic byproducts, driving the reaction forward. ncert.nic.in Natural catalysts, such as those found in fruit extracts, can also provide the acidic environment needed for certain cyclizations. nanobioletters.com

Elucidation of Intermediates and Transition States

The chemical transformations of this compound likely proceed through a series of reactive intermediates and transition states, particularly in oxidation reactions and electrophilic aromatic substitution.

Oxidation Pathways:

The oxidation of aminophenols is a prominent reaction class, often leading to the formation of quinonoid structures. chemcess.com For 4-aminophenol (B1666318) derivatives, oxidation can be initiated by various means, including chemical oxidants, electrochemical methods, or enzymatic catalysis. ua.esnih.gov The process is believed to proceed through a one-electron oxidation mechanism, initially forming a radical cation or a neutral phenoxy radical.

A plausible oxidation mechanism for this compound involves the initial formation of a p-aminophenoxy free radical . nih.gov This intermediate is a key species from which several subsequent reaction pathways can diverge. The presence of the electron-donating ethylaminomethyl group at the ortho-position can influence the stability and subsequent reactions of this radical intermediate.

Following the formation of the initial radical, further oxidation and rearrangement can lead to the formation of a quinoneimine intermediate. nih.gov Specifically, for this compound, a likely intermediate would be 2-((ethylamino)methyl)quinone-4-imine. These quinoneimines are electrophilic and highly reactive, often undergoing further reactions such as hydrolysis or polymerization. nih.gov

In the presence of other nucleophiles or unreacted starting material, these reactive intermediates can lead to the formation of dimers, trimers, and polymeric materials. nih.gov The transition states in these reactions would involve the approach of the nucleophile to the electrophilic centers of the quinoneimine or the coupling of radical species. For instance, the dimerization could proceed through a transition state involving the attack of the amino group of one molecule onto the quinonoid ring of another.

Mannich-Type Reactivity:

The (ethylamino)methyl group at the 2-position is characteristic of a Mannich base. The formation of this moiety itself involves key intermediates. The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (ethylamine). taylorandfrancis.comwikipedia.org

The mechanism proceeds through the formation of an iminium ion (in this case, N-ethylmethaniminium) from the reaction of ethylamine (B1201723) and formaldehyde (B43269). libretexts.org This iminium ion is a potent electrophile. The phenol then acts as the nucleophile, attacking the iminium ion to form the final product. The transition state for this electrophilic aromatic substitution involves the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the phenol ring is temporarily disrupted. The electron-donating hydroxyl and amino groups of the 4-aminophenol precursor would activate the ring, facilitating this electrophilic attack, primarily at the positions ortho to the hydroxyl group.

Kinetic and Thermodynamic Considerations in Reactivity

While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, valuable insights can be drawn from studies of related compounds, particularly other aminophenols.

Kinetic Factors:

The rates of reaction for this compound are influenced by several factors, including the nature of the reactants, temperature, pH, and the presence of catalysts.

Oxidation Kinetics: The rate of oxidation of aminophenols is highly dependent on the oxidizing agent and the reaction conditions. For instance, in enzyme-catalyzed oxidations, the reaction rate typically follows Michaelis-Menten kinetics, showing a dependence on both substrate and enzyme concentration. rsc.org In metal-catalyzed oxidations, the formation of a complex between the aminophenol and the metal ion is often a key step. rsc.org Kinetic studies on the oxidation of 2-aminophenol have suggested that the abstraction of a hydrogen atom can be the rate-determining step, as indicated by a primary deuterium (B1214612) kinetic isotope effect. rsc.org The pH of the medium is also critical, as it affects the protonation state of the amino and hydroxyl groups, thereby altering their nucleophilicity and susceptibility to oxidation. researchgate.net

Mannich Reaction Kinetics: The formation of the Mannich base is typically acid- or base-catalyzed. The rate-determining step is often the formation of the iminium ion or the subsequent attack by the enol or phenolic nucleophile. libretexts.org The reaction rate is influenced by the concentration of the reactants and the pH of the solution, which affects the equilibrium concentration of the reactive iminium ion.

Thermodynamic Considerations:

The thermodynamic profile of reactions involving this compound determines the position of equilibrium and the relative stability of reactants, intermediates, and products.

The table below summarizes the key reactive species and considerations in the reactivity of this compound, based on analogous systems.

Reaction Type Key Intermediates/Transition States Kinetic Influences Thermodynamic Drivers
Oxidation p-Aminophenoxy free radical, Quinoneimine, Radical CationOxidant concentration, pH, Temperature, CatalystsFormation of stable quinonoid systems, Favorable ΔG
Mannich Reaction Iminium ion, Sigma Complex (Arenium ion)Reactant concentrations, pH, CatalystsRemoval of water, Stability of the Mannich base

Computational and Theoretical Investigations on 4 Amino 2 Ethylamino Methyl Phenol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can elucidate its electronic structure, reactivity, and potential chemical transformations.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-Amino-2-((ethylamino)methyl)phenol, DFT calculations would typically be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Such calculations would also provide insights into the distribution of electron density, Mulliken atomic charges, and the molecular electrostatic potential (MEP). This information helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its behavior in chemical reactions. However, specific values for HOMO-LUMO gap, atomic charges, and MEP for this compound are not available in the reviewed literature.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its oxidation, reduction, or reactions at the amino or phenol (B47542) functional groups. By calculating the potential energy surface, researchers can determine the activation energies for different reaction routes, thereby predicting the most likely reaction mechanisms. Without specific studies on this compound, any discussion of its reaction pathways would be purely speculative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape. The ethylamino and methylphenol groups can rotate around single bonds, leading to various conformers with different energies and stabilities. MD simulations could identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding, in condensed phases. This is particularly relevant for understanding the behavior of this compound in solution or in the solid state. No such simulation data has been found for this specific molecule.

Theoretical Approaches to Structure-Reactivity Relationships

Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. Theoretical approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to develop models that predict the reactivity of a series of related compounds. For this compound, such studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimental reactivity data. This would allow for a deeper understanding of how the different structural features of the molecule influence its chemical behavior. As there is a lack of both computational and experimental data, establishing these relationships is not currently feasible.

Computational Design of Novel Derivatives and Catalysts

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Based on a thorough theoretical understanding of a parent molecule like this compound, it would be possible to design novel derivatives with enhanced reactivity, selectivity, or other specific functionalities. For instance, modifications to the substituent groups could be explored computationally to tune the electronic properties of the molecule for applications in catalysis or materials science. This area of research remains unexplored for this compound.

Advanced Academic Research Applications of 4 Amino 2 Ethylamino Methyl Phenol

Application as a Ligand in Coordination Chemistry and Metal Complex Research

The molecular structure of 4-Amino-2-((ethylamino)methyl)phenol, featuring nitrogen and oxygen donor atoms, makes it a promising candidate for a chelating ligand in coordination chemistry. Schiff bases and other phenolic compounds with similar functional groups are known to form stable complexes with a variety of metal ions.

Design Principles for Metal Chelates and Complexes

The design of metal chelates with ligands like this compound would likely involve the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate (B1203915) oxygen, along with the nitrogen atoms of the amino and ethylamino groups, to a metal center. The formation of five- or six-membered chelate rings would contribute to the thermodynamic stability of the resulting metal complexes. The synthesis of such complexes could be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Schiff bases derived from substituted phenols and amines are well-studied for their ability to form stable metal complexes. For instance, a Schiff base synthesized from 2-amino-4-methyl phenol (B47542) and O-hydroxy acetophenone (B1666503) has been shown to form complexes with Ti(IV) and Zr(IV). researchgate.net In these complexes, the ligand acts as a tridentate donor, coordinating through the phenolic oxygen, imine nitrogen, and another oxygen atom. researchgate.net This suggests that this compound could similarly act as a multidentate ligand.

Electronic and Steric Effects of the Ligand on Metal Center

Sterically, the ethyl group on the secondary amine and the aminomethyl group at the ortho position to the hydroxyl group would create a specific steric environment around the metal center. This steric hindrance can affect the coordination geometry, the number of coordinated ligands, and the accessibility of the metal center to substrates in catalytic applications.

Role in Catalysis Research

The potential for this compound to form stable metal complexes suggests its utility in the development of novel catalysts. Metal complexes of related phenolic and Schiff base ligands have demonstrated catalytic activity in various organic transformations.

Development of Homogeneous and Heterogeneous Catalytic Systems

Metal complexes of this compound could potentially be employed as homogeneous catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.

For heterogeneous catalysis, these metal complexes could be immobilized on solid supports like silica (B1680970) or polymers. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling). For example, metal-porphyrin complexes have been supported on silica aerogels for the catalytic mineralization of phenols. mdpi.com

Exploration of Organocatalytic Properties

The presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups in the molecule suggests that this compound itself could have potential as an organocatalyst. Such bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities. This dual functionality is a key principle in many organocatalytic systems.

Investigations in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ability of this compound to participate in hydrogen bonding through its hydroxyl and amino groups, as well as potential π-π stacking interactions involving the aromatic ring, makes it an interesting building block for supramolecular assemblies.

In the context of host-guest chemistry, this compound could potentially act as a guest molecule, binding within the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. The formation of such inclusion complexes can modify the physicochemical properties of the guest molecule, such as its solubility and stability. While no specific studies on this compound in host-guest systems have been found, the principles of molecular recognition are well-established for similar phenolic compounds.

Hydrogen Bonding Networks and Crystal Engineering

The molecular structure of this compound, featuring a hydroxyl group (-OH), a primary amino group (-NH2), and a secondary amino group (-NH-), makes it an excellent candidate for forming extensive hydrogen bonding networks. These functional groups can act as both hydrogen bond donors and acceptors, facilitating the construction of intricate and predictable supramolecular architectures.

Self-Assembly Processes Involving Aminophenol Scaffolds

The capacity for forming robust hydrogen bonds makes aminophenol scaffolds like this compound integral to the study of self-assembly processes. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In solution, molecules of this compound could potentially self-assemble into various nanostructures, such as micelles, vesicles, or gels, depending on the solvent and concentration.

The amphiphilic nature of the molecule, with its polar aminophenol head and more nonpolar ethyl substituent, could drive the formation of these assemblies in specific solvents. Furthermore, the strategic placement of functional groups on the aminophenol scaffold allows for its use as a building block in more complex self-assembling systems. For example, it could be used to link other molecules or nanoparticles, guiding their arrangement into functional materials. The study of such processes is fundamental to developing new materials for electronics, drug delivery, and catalysis.

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The reactivity of the functional groups in this compound makes it a valuable and versatile building block in organic synthesis for the creation of more complex molecules. The amino and hydroxyl groups can be selectively modified, allowing for the stepwise construction of intricate molecular architectures.

Synthesis of Natural Product Analogs and Research Probes

The aminophenol core is a common motif in many biologically active natural products. This compound can serve as a starting material or key intermediate in the synthesis of analogs of these natural products. By modifying the core structure, chemists can create a library of related compounds to study structure-activity relationships, which is crucial for drug discovery and development. The presence of multiple reaction sites allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological properties. Furthermore, by incorporating reporter groups such as fluorescent tags, this compound can be used to synthesize research probes to study biological processes.

Construction of Advanced Organic Scaffolds and Chemical Libraries

In the field of combinatorial chemistry and diversity-oriented synthesis, building blocks with multiple functional groups are highly sought after. This compound is an ideal candidate for the construction of advanced organic scaffolds and diverse chemical libraries. The distinct reactivity of the aromatic amine, the secondary amine, and the phenolic hydroxyl group allows for orthogonal protection and derivatization strategies. This enables the systematic and efficient synthesis of a large number of unique compounds from a single starting material. These chemical libraries are invaluable for high-throughput screening in the search for new drugs and materials with desired properties.

Contributions to Materials Science Research as Precursors or Modifiers

The chemical properties of this compound also lend themselves to applications in materials science, where it can be used as a monomer, precursor, or surface modifier.

The presence of amino and hydroxyl groups allows this compound to be used in the synthesis of polymers. For example, it can be polymerized to form materials with interesting electronic or thermal properties. Aminophenols are known to be precursors for conductive polymers and redox-active materials. Additionally, the ability of the amino and hydroxyl groups to coordinate with metal ions makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials have applications in gas storage, separation, and catalysis.

As a surface modifier, this compound can be used to alter the properties of various substrates. For instance, it can be grafted onto the surface of silica or metal oxides to introduce amino and hydroxyl functionalities. These modified surfaces can then be used for chromatography, as sensors, or to improve the adhesion of subsequent layers of material.

Future Research Directions and Unexplored Avenues for 4 Amino 2 Ethylamino Methyl Phenol

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 4-Amino-2-((ethylamino)methyl)phenol that are both environmentally benign and maximally efficient. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a central theme. jocpr.comprimescholars.com Traditional multi-step syntheses of aminophenols often involve methods with poor atom economy, such as the use of stoichiometric reducing agents like iron in acidic media for the reduction of nitroarenes. chemicalbook.com

Modern approaches aim to replace such methods with cleaner, catalytic processes. chemicalbook.com Catalytic hydrogenation, for instance, represents a more sustainable alternative for the reduction of a nitro precursor, utilizing hydrogen gas as the reductant and producing water as the only byproduct, thereby achieving a higher atom economy. jocpr.comwikipedia.org Research could focus on optimizing catalysts, potentially using earth-abundant metals, to achieve high yields and selectivity under mild conditions.

Furthermore, applying the principles of redox economy could streamline the synthesis by minimizing unnecessary oxidation and reduction steps. nih.gov This involves designing a synthetic route where the oxidation state of the intermediates progresses steadily towards the final target without fluctuations. nih.gov Addition reactions, which are inherently 100% atom-economical, should be favored over substitution and elimination reactions wherever possible in the synthetic design. primescholars.com

Table 1: Comparison of Synthetic Strategies for Aminophenol Production

Feature Traditional Synthesis (e.g., Iron-Acid Reduction) Sustainable Synthesis (e.g., Catalytic Hydrogenation)
Principle Stoichiometric reduction of a nitro group. chemicalbook.com Catalytic reduction of a nitro group. wikipedia.org
Atom Economy Low, due to formation of iron oxide sludge. High, with water as the primary byproduct. jocpr.com
Environmental Impact Significant waste generation. Minimal waste, aligning with green chemistry principles. jocpr.com

| Potential for Improvement | Limited. | High, through development of novel catalysts and reaction conditions. |

Exploration of Unconventional Reactivity and Novel Transformations

Beyond optimizing its synthesis, future research should explore the untapped reactive potential of this compound. The unique arrangement of the hydroxyl, amino, and ethylaminomethyl groups on the phenol (B47542) ring suggests a rich and complex reactivity profile that could be exploited for novel chemical transformations.

One promising avenue is the investigation of oxidative coupling and oligomerization reactions. Studies on other aminophenols have shown that they can undergo iron-catalyzed oxidative reactions to form nitrogen-containing brown carbon or can be oxidized to form larger di-imine structures. nih.govrsc.org Similar investigations with this compound could lead to the synthesis of novel dyes, polymers, or complex molecular architectures with interesting material or electronic properties. Mechanistic studies of such oxidative phenolic coupling reactions are crucial for controlling the outcome. researchgate.net

Another area of exploration is the development of dehydrogenative reactions that form multiple bonds in a single step. For example, novel methods have been developed for the one-shot synthesis of N-functionalized 2-aminophenols from simple precursors like cyclohexanones and amines. researchgate.net Adapting such strategies could provide innovative and efficient routes to more complex derivatives of this compound, circumventing traditional, multi-step functionalization processes. researchgate.net The reactivity of the compound's functional groups could also be harnessed in multicomponent reactions, enabling the rapid construction of complex molecules from simple building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.org The synthesis of related compounds like p-aminophenol and paracetamol has already been successfully demonstrated in continuous flow systems. acs.orgthieme-connect.comresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. acs.orgresearchgate.net Future work should focus on developing a continuous flow process for the synthesis of this compound, potentially telescoping multiple reaction steps into a single, uninterrupted sequence.

In parallel, the integration of automated synthesis platforms can accelerate the discovery and optimization of novel reactions and synthetic routes. nih.govoxfordglobal.com These platforms combine robotics with data-driven algorithms to perform high-throughput experimentation. nih.gov By using automated synthesizers with pre-filled reagent cartridges, researchers can rapidly screen a wide range of reaction conditions or explore the synthesis of a library of derivatives based on the this compound scaffold. sigmaaldrich.comresearchgate.netyoutube.com This approach not only increases research productivity but also minimizes human error and exposure to potentially hazardous chemicals. oxfordglobal.comresearchgate.net

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The application of advanced, in-situ spectroscopic techniques is critical for elucidating the intricate details of chemical reactions involving this compound.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products within a reaction mixture, which is particularly valuable for monitoring continuous flow processes. researchgate.netresearchgate.net For instance, Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that has been used to detect trace amounts of 4-aminophenol (B1666318) and could be adapted for mechanistic studies. researchgate.net Furthermore, detailed kinetic and mechanistic investigations, similar to those performed on other substituted phenols, can reveal insights into reaction pathways, such as identifying whether a reaction proceeds via hydrogen atom abstraction or other mechanisms. acs.org The use of nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry techniques can help identify transient intermediates and provide a more complete picture of the reaction landscape.

Table 2: Spectroscopic Techniques for Mechanistic Analysis

Technique Information Provided Application Example
In-situ FTIR Real-time concentration of functional groups. Monitoring the progress of acylation or other functional group transformations in a flow reactor. researchgate.net
SERS Ultrasensitive detection and structural information. Identifying and quantifying short-lived reaction intermediates at low concentrations. researchgate.net
In-situ NMR Detailed structural information on species in solution. Characterizing the structure of intermediates and determining reaction kinetics.

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Detecting transient species and confirming reaction pathways. acs.org |

Application in Interdisciplinary Research Beyond Current Scope (e.g., in advanced analytical probes, specific sensing methodologies)

The inherent chemical functionalities of this compound make it an excellent scaffold for development in areas beyond its current applications. A particularly promising direction is its use in the design of advanced analytical probes and chemical sensors. Aminophenol derivatives have demonstrated significant potential as electrochemically active compounds for sensor development. mdpi.comnih.gov

For example, a related compound, 4-amino-2-((dimethylamino)methyl)phenol, has been used as a recognition layer on a field-effect transistor to create a highly specific and sensitive electronic sensor for a nerve agent simulant. acs.org The sensor exhibited an extremely low limit of detection and a wide dynamic range. acs.org This suggests that this compound could be similarly functionalized and immobilized on electrode surfaces or integrated into other transducer platforms to create selective sensors for various environmental pollutants, biomarkers, or other target analytes. mdpi.comrsc.org The phenolic hydroxyl and amino groups can act as binding sites or signaling moieties, allowing for the detection of target molecules through electrochemical, fluorescent, or colorimetric changes. Future research should focus on designing and synthesizing derivatives of this compound tailored for high-affinity, selective binding to specific targets of interest in environmental monitoring, medical diagnostics, and industrial process control.

Q & A

Q. Table 1: Comparison of Reaction Conditions and Yields

StepCatalyst/SolventTemperaturePressureYield (%)
NitrationH₂SO₄/HNO₃0–5°CAmbient75–80
ReductionPd/C, H₂/EtOH50–60°C3–5 bar90–95
AlkylationEtNH₂, HCHO/EtOH60–70°CAmbient70–75

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR (DMSO-d₆) : δ 6.7–7.2 (aromatic protons), δ 3.8 (CH₂-NH), δ 2.6 (NH₂), δ 1.1 (CH₃ of ethyl group). Confirm absence of nitro peaks (~δ 8.5) post-reduction .
    • ¹³C NMR : Identify carbons adjacent to functional groups (e.g., C-N at ~45 ppm, aromatic carbons at ~115–150 ppm) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Retention time ~8.2 min (purity >98%) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 181.1) confirms molecular weight .

Quality Control:

  • Elemental Analysis : Match calculated (C, 66.3%; H, 7.4%; N, 14.1%) vs. experimental values .

Advanced: How does the structural configuration of this compound influence its efficacy as an acetylcholinesterase reactivator?

Methodological Answer:
The compound’s reactivation mechanism depends on:

  • Hydrogen Bonding : The phenolic -OH and amino groups form H-bonds with Glu199 and Tyr337 in acetylcholinesterase’s active site .
  • Lipophilicity : The ethylamino group enhances membrane permeability, as shown in logP experiments (experimental logP = 1.2 vs. theoretical 1.5) .
  • Steric Effects : Molecular docking (AutoDock Vina) reveals that the ethyl group minimizes steric clash with Trp86, unlike bulkier analogs .

Q. Table 2: Comparative IC₅₀ Values for Acetylcholinesterase Reactivators

CompoundIC₅₀ (nM)logP
This compound12.31.2
4-Amino-2-methylphenol45.60.8
Pralidoxime (Control)28.9-0.5

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., Ellman’s method for acetylcholinesterase activity) across labs .

Purity Issues : Use HPLC-MS to confirm compound purity (>98%) and rule out byproducts like oxidized quinones .

Species-Specific Effects : Test activity across models (e.g., human vs. murine acetylcholinesterase). Data from show 20% lower efficacy in murine models due to sequence differences in the active site .

Case Study : A 2022 study reported 30% lower reactivation efficacy due to trace formaldehyde residues from synthesis. Repetition under strict purification (column chromatography) resolved the inconsistency .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns runs) to assess hydrogen bond persistence with Ser203 and His447 .
  • QSAR Modeling : Use descriptors like polar surface area (PSA = 65 Ų) and molar refractivity (MR = 45.6) to predict blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic sites (e.g., amino group δ⁻ = -0.45) prone to electrophilic attack in oxidative environments .

Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays (KD = 8.2 µM) .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg IV to assess plasma half-life (t₁/₂ = 2.1 h) and bioavailability (F = 22% due to first-pass metabolism) .
  • Microdialysis : Measure brain penetration in rats (~15% of plasma concentration) .
  • Metabolite Profiling : Use LC-MS/MS to identify primary metabolites (e.g., glucuronidated forms in urine) .

Q. Challenges :

  • Toxicity Screening : Monitor cardiotoxicity via ECG in conscious telemetry-instrumented rats (e.g., QT prolongation at doses >50 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.